Mal-amido-(CH2COOH)2

説明

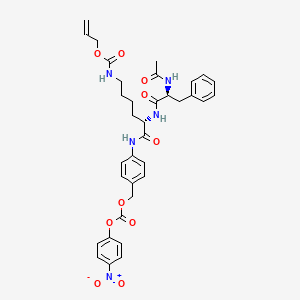

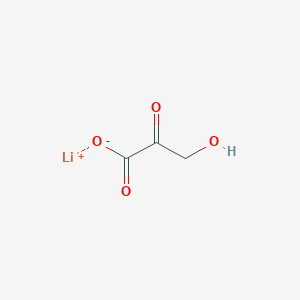

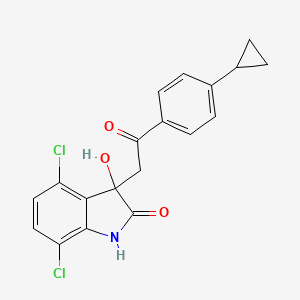

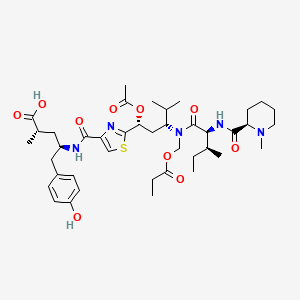

“Mal-amido-(CH2COOH)2” is a synthetic compound with the molecular formula C11H12N2O7 and a molecular weight of 284.22 g/mol . It is a maleimidoethyl-containing intermediate .

Synthesis Analysis

This compound is used to synthesize hydrophilic ADC linkers . It is an intermediate for linker. Bivalent doxorubicin (DOX)-dipeptides are finally prepared and conjugated to the monoclonal antibody BR96 .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H12N2O7 .Chemical Reactions Analysis

The compound is an intermediate for linker. Bivalent doxorubicin (DOX)-dipeptides are finally prepared and conjugated to the monoclonal antibody BR96 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.22 g/mol . The density is predicted to be 1.580±0.06 g/cm3 . The boiling point is predicted to be 620.2±50.0°C .科学的研究の応用

1. Protein Conformation and Folding Studies

Amide proton/deuteron exchange rates can be determined using Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. This technique is applicable in the study of protein conformation, folding, and protein-ligand interactions. It does not require instrument modifications and is effective for analyzing complex proteins (Mandell, Falick, & Komives, 1998).

2. Nuclear Industry Applications

Carboxylic acids amides and substituted malonic acid amides are used as extractants for actinide ions in the nuclear industry. They are preferred for their complete incinerability and lesser interference in separation processes compared to organophosphorus extractants (Thiollet & Musikas, 1989).

3. Stabilizing Sialic Acids in Oligosaccharide Analysis

Amidation techniques, similar to those used for peptides, can stabilize the sialic acid moiety in oligosaccharides during MALDI-MS analysis. This stabilization improves structural analysis by suppressing preferential cleavage by decay processes (Sekiya, Wada, & Tanaka, 2005).

4. Hydrogen Storage Systems

Research into metallic amides like MAl(NH2)4 (M = Li, Na, K) for hydrogen storage materials shows a correlation between the polarizing effect of metallic cations and amides decomposition temperature. This research is significant for the development of reversible hydrogen storage materials (Eymery et al., 2010).

5. Catalysis in Organic Synthesis

Amide complexes are used in catalysis, for instance in asymmetric transfer hydrogenation of acetophenone, showing that amide complexes have significant potential in organic synthesis (Arita, Koike, Kayaki, & Ikariya, 2008).

作用機序

Target of Action

Mal-amido-(CH2COOH)2, also known as compound 7a, is primarily used in the synthesis of hydrophilic Antibody-Drug Conjugate (ADC) linkers . The primary target of this compound is the monoclonal antibody to which it is conjugated .

Mode of Action

The compound acts as an intermediate linker in the synthesis process of ADCs . It contains a maleimidoethyl group, which allows it to bind to the monoclonal antibody . This binding enables the delivery of the drug to the specific cells targeted by the antibody .

Biochemical Pathways

It’s known that the compound plays a crucial role in the formation of adcs . These conjugates are designed to target specific cells, thereby affecting the biochemical pathways within those cells.

Pharmacokinetics

As an adc linker, its absorption, distribution, metabolism, and excretion (adme) properties would largely depend on the properties of the antibody to which it is attached .

Result of Action

The primary result of the action of this compound is the formation of an ADC . The compound serves as a linker, attaching a drug to a specific antibody . This allows the drug to be delivered directly to the cells targeted by the antibody, enhancing the efficacy of the drug and reducing side effects .

Action Environment

The action environment of this compound is primarily within the laboratory setting, where it is used in the synthesis of ADCs . The stability and efficacy of the compound as a linker would be influenced by factors such as temperature, pH, and the presence of other chemicals .

将来の方向性

特性

IUPAC Name |

2-[carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O7/c14-7(12(5-10(17)18)6-11(19)20)3-4-13-8(15)1-2-9(13)16/h1-2H,3-6H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKBLBPWMDGTDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)N(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(1R,3R,4R,7S)-1-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3182076.png)